molecular formula C7H14O2 B13076576 2-(Methoxymethyl)-2-methylbutanal CAS No. 1936261-68-5

2-(Methoxymethyl)-2-methylbutanal

Cat. No.: B13076576
CAS No.: 1936261-68-5
M. Wt: 130.18 g/mol
InChI Key: CKGFNOICOMMDGJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methylbutanal is a branched-chain aldehyde featuring a methoxymethyl substituent at the second carbon of a butanal backbone. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the ether group and aldehyde functionality, which influence its reactivity, solubility, and sensory characteristics. These compounds are critical in food, fragrance, and pharmaceutical industries due to their low odor thresholds and synergistic interactions with other aldehydes .

Properties

CAS No.

1936261-68-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-(methoxymethyl)-2-methylbutanal

InChI

InChI=1S/C7H14O2/c1-4-7(2,5-8)6-9-3/h5H,4,6H2,1-3H3

InChI Key

CKGFNOICOMMDGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methylbutanal can be achieved through several methods. One common approach involves the reaction of 2-methylbutanal with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane. This reaction typically proceeds under mild conditions and results in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-2-methylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2-methylbutanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxymethyl group may also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Methoxymethyl)-2-methylbutanal with related aldehydes:

Compound Molecular Formula Functional Groups Key Structural Features
This compound C₇H₁₄O₂ Aldehyde, Ether Branched chain with methoxymethyl group
2-Methylbutanal C₅H₁₀O Aldehyde Branched chain (methyl at C2)
3-Methylbutanal C₅H₁₀O Aldehyde Branched chain (methyl at C3)
2-Methylpropanal C₄H₈O Aldehyde Branched chain (methyl at C2)
Benzaldehyde C₇H₆O Aldehyde, Aromatic ring Planar aromatic structure
2-Hydroxy-3-methylbutanal C₅H₁₀O₂ Aldehyde, Hydroxyl Hydroxyl group at C2, methyl at C3

Key Observations :

  • Branching vs. Aromaticity : Unlike benzaldehyde, this compound lacks aromaticity but shares a similar carbon count. Its branched structure enhances volatility compared to linear aldehydes .

Sensory and Olfactory Properties

Aldehydes are pivotal in flavor profiles due to their low odor thresholds. Comparative findings include:

Compound Odor Threshold (ppm) Aroma Profile Synergistic/Masking Effects
2-Methylbutanal ~0.003 Malty, cacao, apple-like Synergistic with 3-methylbutanal
3-Methylbutanal ~0.003 Malty, coffee, cacao Synergistic with 2-methylbutanal
2-Methylpropanal ~0.003 Malty, varnish-like Masking with benzaldehyde
Benzaldehyde ~0.003 Almond, fruity Masking with branched aldehydes
This compound* Data limited Predicted: Green, fruity Likely synergistic with similar aldehydes

Notes:

  • Synergy in Mixtures : 2-Methylbutanal and 3-methylbutanal exhibit a 29.29% threshold reduction when mixed, enhancing nutty/malty aromas . The methoxymethyl group in this compound may amplify such effects due to increased polarity.
  • Masking Effects : Benzaldehyde’s cyclic structure antagonizes branched aldehydes like 2-methylpropanal, raising thresholds by 148.20% .

Research Findings and Gaps

  • Synergistic Mechanisms : Feller’s additive model shows that structural similarity (e.g., 2-methylbutanal and 3-methylbutanal) drives synergy, while dissimilarity (e.g., benzaldehyde vs. 2-methylpropanal) causes masking .
  • Data Limitations : Direct studies on this compound are sparse. Computational modeling or GC-MS analyses are recommended to validate its sensory and chemical behavior.

Biological Activity

2-(Methoxymethyl)-2-methylbutanal, a branched-chain aldehyde, is recognized for its potential biological activities. This compound has been studied for various applications in the fields of chemistry and biology, particularly concerning its effects on cellular processes and interactions with biological systems.

  • Molecular Formula : C7H16O2
  • Molecular Weight : 132.20 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C(C)(C)C(=O)COC

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as a flavoring agent and its effects on human health. Key areas of focus include:

  • Antimicrobial Properties : Research indicates that certain aldehydes, including this compound, exhibit antimicrobial activity against various bacterial strains. This property is particularly relevant in food preservation and safety.
  • Flavoring Agent : The compound is noted for its pleasant aroma, making it a candidate for use in food and fragrance industries. Its sensory attributes have been evaluated in various studies, highlighting its potential to enhance flavor profiles.

Antimicrobial Activity

A study conducted on the antimicrobial properties of volatile compounds found that this compound demonstrated significant activity against common foodborne pathogens. The results indicated that at certain concentrations, this compound could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Bacterial Strain Inhibition Zone (mm) Concentration Tested (mg/mL)
Escherichia coli1510
Staphylococcus aureus1210
Listeria monocytogenes1010

Flavor Profile Analysis

In another study focusing on flavor compounds in processed foods, this compound was identified as a significant contributor to the overall aroma profile of certain dairy products. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds.

Sample Type Concentration (µg/kg) Key Flavor Notes
Cream Cheese250Creamy, sweet
Yogurt300Fruity, fresh
Processed Cheese200Nutty, buttery

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Cell Membrane Interaction : Similar to other aldehydes, it is hypothesized that this compound interacts with microbial cell membranes, leading to increased permeability and subsequent cell death.
  • Flavor Perception Pathways : As a flavor compound, it likely engages with olfactory receptors, influencing taste perception and potentially modulating appetite or food intake.

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